(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol
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Overview
Description
The compound (3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol is a complex organic molecule that features a pyrazole ring substituted with a fluorinated thiophene moiety and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluorinated thiophene moiety: This step involves the nucleophilic substitution of a halogenated thiophene with a fluorine atom, followed by coupling with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene moiety and the pyrazole ring can interact with active sites on proteins, leading to inhibition or activation of their function. This interaction can modulate various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-{[(5-chlorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol
- (3-{[(5-bromothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol
- (3-{[(5-iodothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol
Uniqueness
The uniqueness of (3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol lies in the presence of the fluorine atom on the thiophene ring. This fluorine atom can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to its halogenated analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in drug design and materials science.
Properties
Molecular Formula |
C10H12FN3OS |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
[5-[(5-fluorothiophen-2-yl)methylamino]-2-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H12FN3OS/c1-14-7(6-15)4-10(13-14)12-5-8-2-3-9(11)16-8/h2-4,15H,5-6H2,1H3,(H,12,13) |
InChI Key |
JCTYUDVICCQQGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC=C(S2)F)CO |
Origin of Product |
United States |
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